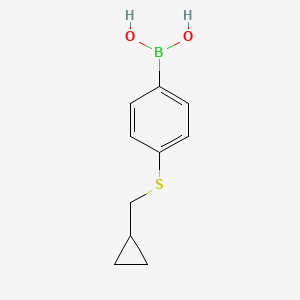

4-(Cyclopropylmethylthio)phenylboronic acid

Beschreibung

4-(Cyclopropylmethylthio)phenylboronic acid (CAS: [1217501-03-5]) is an organoboron compound featuring a phenyl ring substituted with a boronic acid (-B(OH)₂) group and a cyclopropylmethylthio (-SCH₂C₃H₅) moiety. This compound is part of a broader class of arylboronic acids, which are pivotal in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceuticals and materials science . The cyclopropylmethylthio group confers unique steric and electronic properties, influencing reactivity and stability in synthetic applications.

Eigenschaften

IUPAC Name |

[4-(cyclopropylmethylsulfanyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BO2S/c12-11(13)9-3-5-10(6-4-9)14-7-8-1-2-8/h3-6,8,12-13H,1-2,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKUDUPVJZBDKND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)SCC2CC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675229 | |

| Record name | {4-[(Cyclopropylmethyl)sulfanyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217501-03-5 | |

| Record name | {4-[(Cyclopropylmethyl)sulfanyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopropylmethylthio)phenylboronic acid typically involves the following steps:

Formation of the Cyclopropylmethylthio Group: This step involves the reaction of cyclopropylmethyl chloride with thiophenol in the presence of a base such as sodium hydride to form cyclopropylmethylthiophenol.

Borylation: The cyclopropylmethylthiophenol is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium acetate. This step introduces the boronic acid functionality to the phenyl ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Cyclopropylmethylthio)phenylboronic acid can undergo various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most significant reaction involving this compound. It couples the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst to form a new carbon-carbon bond.

Oxidation: The sulfur atom in the cyclopropylmethylthio group can be oxidized to form sulfoxides or sulfones.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol).

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Substitution: Electrophiles such as bromine or nitric acid.

Major Products Formed

Suzuki-Miyaura Coupling: Formation of biaryl compounds.

Oxidation: Formation of sulfoxides or sulfones.

Substitution: Formation of substituted phenylboronic acids.

Wissenschaftliche Forschungsanwendungen

4-(Cyclopropylmethylthio)phenylboronic acid has several applications in scientific research:

Organic Synthesis: Used as a reagent in Suzuki-Miyaura coupling reactions to form biaryl compounds, which are important in pharmaceuticals and materials science.

Medicinal Chemistry: Potential use in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.

Material Science: Used in the synthesis of polymers and advanced materials with specific electronic or optical properties.

Catalysis: Acts as a ligand or catalyst in various organic transformations.

Wirkmechanismus

The primary mechanism of action for 4-(Cyclopropylmethylthio)phenylboronic acid in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination to form the new carbon-carbon bond and regenerate the palladium catalyst.

Vergleich Mit ähnlichen Verbindungen

Sulfur-Containing Phenylboronic Acid Derivatives

Sulfur substituents significantly alter the electronic and steric profiles of arylboronic acids. Key analogs include:

Key Findings :

- Thioether derivatives (e.g., methylthio, cyclopropylmethylthio) exhibit higher reactivity in cross-coupling due to electron-donating effects but are prone to oxidation .

- Sulfonyl derivatives (e.g., -SO₂CH₃) are more stable but less reactive, limiting their utility in catalysis .

- The cyclopropyl group introduces steric hindrance, slowing reaction kinetics compared to linear alkylthio analogs .

Amino- and Carbamoyl-Substituted Analogs

Substituents like amino (-NMe₂) or carbamoyl (-CONPr₂) groups modulate electronic properties differently:

Key Findings :

Sterically Bulky and Heterocyclic Derivatives

Steric bulk and heterocycles impact solubility and reactivity:

Biologische Aktivität

4-(Cyclopropylmethylthio)phenylboronic acid is a boronic acid derivative with potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various biological pathways. This compound, identified by its CAS number 1217501-03-5, has garnered attention due to the unique properties of boronic acids, which are known for their ability to form reversible covalent bonds with diols and other biomolecules. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Target Interaction

The biological activity of boronic acids, including this compound, is largely attributed to their ability to interact with enzymes and receptors through covalent bonding. These compounds can inhibit proteases and other enzymes involved in disease processes by forming stable complexes that prevent substrate access.

Inhibition of β-Lactamases

Recent studies have indicated that phenylboronic acids can act as inhibitors of β-lactamases, enzymes produced by bacteria that confer resistance to β-lactam antibiotics. For instance, derivatives of phenylboronic acid have shown efficacy against class A carbapenemases (KPC-2 and GES-5) and class C cephalosporinases (AmpC) . The structural modifications in these derivatives can enhance their binding affinity and specificity towards these enzymes.

Biological Activity

Antitumor Properties

Phenylboronic acid derivatives have been explored for their antitumor properties. Research indicates that nanoparticles decorated with phenylboronic acid can enhance drug delivery to tumor sites due to their interaction with sialic acid residues overexpressed on cancer cells. This targeting mechanism facilitates deeper penetration into tumors and improved therapeutic outcomes compared to non-decorated nanoparticles .

Antimicrobial Activity

The antimicrobial potential of phenylboronic acids has been documented in various studies. They have demonstrated activity against resistant bacterial strains by inhibiting β-lactamases, thereby restoring the efficacy of β-lactam antibiotics . The specific activity of this compound against particular bacterial strains remains under investigation.

Case Studies

-

Inhibition Studies

In vitro studies have shown that phenylboronic acid derivatives exhibit significant inhibitory effects on β-lactamases, with some compounds demonstrating micromolar inhibitory concentrations (IC50) against KPC-2 and GES-5 enzymes . The structure-activity relationship (SAR) analysis revealed that ortho-substituted derivatives often exhibit higher potency than meta or para counterparts. -

Nanoparticle Drug Delivery

A study involving chitosan nanoparticles modified with phenylboronic acid showed enhanced targeting capabilities towards cancer cells. These nanoparticles demonstrated superior antitumor efficacy in vivo compared to free drug formulations . The modification allowed for prolonged retention at tumor sites, significantly improving therapeutic outcomes.

Data Summary

| Property | Observation |

|---|---|

| CAS Number | 1217501-03-5 |

| Mechanism of Action | Inhibition of β-lactamases |

| Antitumor Activity | Enhanced drug delivery via nanoparticle modification |

| Antimicrobial Activity | Effective against resistant bacterial strains |

| IC50 Values | Micromolar range for β-lactamase inhibition |

Q & A

Q. What are the recommended synthetic routes for 4-(Cyclopropylmethylthio)phenylboronic acid, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves Suzuki-Miyaura cross-coupling or direct functionalization of phenylboronic acid precursors. For example, coupling 4-bromo(thioether) derivatives with cyclopropylmethylthiol under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixture of THF and aqueous Na₂CO₃ at 80–100°C . Optimization includes:

- Catalyst loading : 2–5 mol% to balance cost and efficiency.

- Solvent systems : Polar aprotic solvents (DMF, THF) enhance solubility of boronic acids.

- Temperature control : Gradual heating avoids decomposition of the thioether group.

- Yield monitoring : Use TLC or HPLC to track intermediates and adjust reaction times (typically 12–24 hours).

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., cyclopropylmethylthio group at C4) and boron coordination .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺: ~252.1 g/mol).

- Purity analysis : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient .

- Elemental analysis : Verify boron content via ICP-MS to detect impurities .

Advanced Research Questions

Q. How does the cyclopropylmethylthio substituent influence the compound's reactivity in Suzuki-Miyaura cross-coupling reactions compared to other boronic acid derivatives?

- Methodological Answer : The cyclopropylmethylthio group introduces steric hindrance and electron-withdrawing effects, altering reactivity:

- Steric effects : Reduced coupling efficiency with bulky aryl halides (e.g., ortho-substituted substrates) due to hindered Pd coordination .

- Electronic effects : The thioether group decreases boronic acid’s nucleophilicity, requiring stronger bases (e.g., Cs₂CO₃ instead of K₂CO₃) to activate the boron center .

- Comparative studies : Benchmarks against 4-methoxyphenylboronic acid show ~20% lower yields in coupling reactions under identical conditions .

Q. What strategies can resolve contradictions in biological activity data observed across different studies involving this compound?

- Methodological Answer : Contradictions often arise from assay variability or impurities. Mitigation strategies include:

- Standardized purity thresholds : Enforce ≥95% purity via HPLC and batch-to-batch consistency checks .

- Control experiments : Test the thioether group’s stability under biological conditions (e.g., pH 7.4 buffer at 37°C for 24 hours) to rule out decomposition artifacts .

- Cross-validation : Compare results across multiple cell lines (e.g., HEK293 vs. HeLa) to identify cell-specific interactions .

Q. What are the key considerations when designing experiments to study the stability of this compound under various pH and temperature conditions?

- Methodological Answer :

- pH-dependent stability : Use buffered solutions (pH 2–12) and monitor degradation via UV-Vis spectroscopy (boron-oxygen bond cleavage at pH >10) .

- Thermal stability : Conduct TGA/DSC to identify decomposition thresholds (e.g., cyclopropyl ring opening above 150°C) .

- Light sensitivity : Store solutions in amber vials to prevent photodegradation of the thioether group .

Key Notes for Experimental Design

- Safety : Handle boronic acids in fume hoods; use PPE to avoid inhalation/contact (irritation risks) .

- Data Reproducibility : Document solvent batch numbers and catalyst sources (e.g., Pd catalysts vary by supplier) .

- Biological Studies : Include boronic acid-free controls to isolate target effects from nonspecific interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.